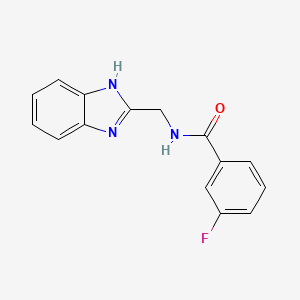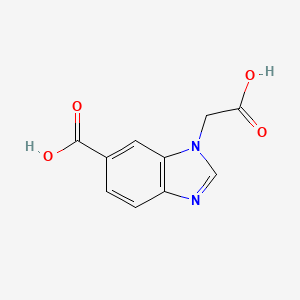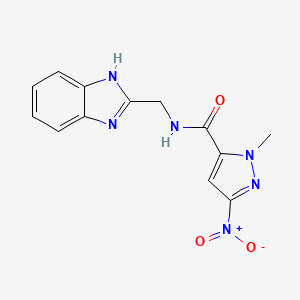![molecular formula C21H16ClN3O B11485499 3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485499.png)
3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with aniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with anthranilic acid under acidic or basic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of quinazolinone are explored for their potential as drugs. They may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse reactivity makes them valuable in various chemical processes.
作用機序
The mechanism of action of 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.
Benzodiazepines: Structurally related compounds that also interact with biological targets such as receptors.
Phenylquinazolinones: Compounds with similar aromatic ring systems and potential therapeutic applications.
Uniqueness
The uniqueness of 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both chlorophenyl and phenylamino groups. These structural features may confer distinct biological activities and reactivity compared to other quinazolinone derivatives.
特性
分子式 |
C21H16ClN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
2-(anilinomethyl)-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H16ClN3O/c22-17-11-5-7-13-19(17)25-20(14-23-15-8-2-1-3-9-15)24-18-12-6-4-10-16(18)21(25)26/h1-13,23H,14H2 |
InChIキー |
HZDBBRQQHTULAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11485429.png)



![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(2-phenylethyl)-1-(phenylmethyl)-](/img/structure/B11485464.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)](/img/structure/B11485467.png)
![3-cyclohexyl-N-{1,1,1,3,3,3-hexafluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-yl}propanamide](/img/structure/B11485476.png)
![1-(3,4-dimethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11485477.png)

![3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11485485.png)
![methyl 4-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]benzoate](/img/structure/B11485492.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(4-methylpyridin-2-yl)amino]alaninate](/img/structure/B11485507.png)
![ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11485512.png)
